molecular formula C19H28N4O4 B13376599 N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}-N-[3-(4-morpholinyl)propyl]amine

N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}-N-[3-(4-morpholinyl)propyl]amine

Cat. No.: B13376599
M. Wt: 376.4 g/mol
InChI Key: YCPBRSXJBFGHKW-UHFFFAOYSA-N
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Description

IUPAC Name: N-{3-Methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}-N-[3-(4-morpholinyl)propyl]amine
Molecular Formula: C₂₁H₂₉N₄O₄
CAS Registry Number: 1092310-17-2

This compound features a methoxy-substituted benzyl group linked to a 3-methyl-1,2,4-oxadiazole ring and a 3-(4-morpholinyl)propylamine moiety. The 1,2,4-oxadiazole ring is known for enhancing metabolic stability and hydrogen-bonding interactions in medicinal chemistry, while the morpholine group contributes to solubility and bioavailability .

Properties

Molecular Formula

C19H28N4O4

Molecular Weight

376.4 g/mol

IUPAC Name

N-[[3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl]methyl]-3-morpholin-4-ylpropan-1-amine

InChI

InChI=1S/C19H28N4O4/c1-15-21-19(27-22-15)14-26-17-5-4-16(12-18(17)24-2)13-20-6-3-7-23-8-10-25-11-9-23/h4-5,12,20H,3,6-11,13-14H2,1-2H3

InChI Key

YCPBRSXJBFGHKW-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)COC2=C(C=C(C=C2)CNCCCN3CCOCC3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}-N-[3-(4-morpholinyl)propyl]amine typically involves multiple steps, including:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Methoxylation: Introduction of the methoxy group can be done via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Benzylation: The benzyl group can be introduced through Friedel-Crafts alkylation or other suitable methods.

    Amine coupling: The final step involves coupling the benzylamine with the morpholine derivative under conditions that promote amide bond formation, such as using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}-N-[3-(4-morpholinyl)propyl]amine can undergo various chemical reactions, including:

    Oxidation: The methoxy and oxadiazole groups can be oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The benzyl and morpholine groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Conditions for substitution reactions can vary widely, but often involve the use of strong bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its unique structure and biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}-N-[3-(4-morpholinyl)propyl]amine exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins involved in key biological pathways. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name Key Substituents/Modifications Notable Features Reference(s)
Target Compound 3-Methyl-1,2,4-oxadiazole, methoxybenzyl, morpholinylpropylamine Oxadiazole enhances stability; morpholine improves solubility.
MA2 (N-(3-(3-(2-Chloro-4-Fluorophenyl)-1,2,4-Oxadiazol-5-yl)Propyl)-6-Methoxyquinolin-3-Amine) 2-Chloro-4-fluorophenyl, quinoline core CB2 receptor agonist; quinoline enhances blood-brain barrier penetration.
N-{5-Bromo-2-[(2-Fluorobenzyl)Oxy]Benzyl}-N-[3-(4-Morpholinyl)Propyl]Amine Bromo, fluorobenzyl substituents Halogenation may increase receptor binding affinity but reduce solubility.
(4-Ethoxy-3-Methoxy-Benzyl)-(3-Morpholin-4-yl-Propyl)-Amine Ethoxy group replaces oxadiazole Lacks oxadiazole; lower metabolic stability inferred.
N-{4-[(6-Chloropyridin-3-yl)Methoxy]-3-Methoxybenzyl}-3-(Morpholin-4-yl)Propan-1-Amine Chloropyridinylmethoxy group Pyridine heterocycle may alter solubility and target selectivity.
N-([1,1'-Biphenyl]-4-ylMethyl)-N-[3-(4-Morpholinyl)Propyl]Amine Biphenylmethyl group Increased lipophilicity may enhance CNS penetration but reduce aqueous solubility.

Physicochemical Properties

  • Target Compound : The 3-methyl-1,2,4-oxadiazole and morpholine groups balance lipophilicity (predicted logP ~2.5) and solubility. Methoxy groups may reduce metabolic oxidation .
  • N-{5-Bromo-2-[(2-Fluorobenzyl)Oxy]Benzyl}-... : Bromine and fluorine substituents increase molecular weight (predicted ~450 Da) and may reduce solubility (<20 µg/mL) .
  • Chloropyridinylmethoxy Analog : Pyridine’s nitrogen atom could improve water solubility compared to purely aromatic systems, but chloro substitution may offset this benefit .

Biological Activity

N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}-N-[3-(4-morpholinyl)propyl]amine is a complex organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound includes a methoxy group, an oxadiazole moiety, and a morpholine ring, which contribute to its unique biological activities. The molecular formula is C21H25N3O4C_{21}H_{25}N_{3}O_{4}, with a molecular weight of 383.4 g/mol. The IUPAC name is N-[[3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl]methyl]-2-(2-methoxyphenyl)ethanamine.

PropertyValue
Molecular FormulaC21H25N3O4C_{21}H_{25}N_{3}O_{4}
Molecular Weight383.4 g/mol
IUPAC NameN-[[3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl]methyl]-2-(2-methoxyphenyl)ethanamine
InChI KeyHVGOIPSQPGCGRM-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Preliminary studies indicate that it may modulate pathways associated with cancer progression and microbial resistance by binding to specific enzymes or receptors. The oxadiazole group is particularly noted for its potential antimicrobial and anticancer properties, which may influence cellular pathways related to tumor growth and resistance mechanisms in pathogens.

Anticancer Activity

Recent studies have evaluated the anticancer activity of this compound against various cancer cell lines. The compound demonstrated significant antiproliferative effects with IC50 values below 5 μM against A549 (lung cancer) and HCT116 (colon cancer) cell lines. Specifically:

Cell LineIC50 Value (μM)
A549< 5
HCT116< 3
MCF7< 3
PC3< 5

These findings suggest that the compound exhibits potent anticancer properties comparable to established agents like doxorubicin and etoposide .

Antimicrobial Activity

The oxadiazole moiety has been associated with antimicrobial effects. Initial findings indicate that the compound may exhibit selective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for these activities were reported around 8 μM for E. faecalis and 16 μM for S. aureus .

Case Studies

  • Anticancer Screening : In a study involving multicellular spheroids, this compound was identified as a novel anticancer compound through screening of a drug library. This study highlighted its effectiveness in inhibiting tumor growth in vitro .
  • Comparative Analysis : A comparative analysis with other compounds containing similar structural features showed that this compound's unique combination of functional groups enhances its biological efficacy. Compounds with similar oxadiazole structures often lack the additional morpholine ring that provides enhanced solubility and bioavailability .

Q & A

Basic: What are the key structural features of the compound, and how are they confirmed experimentally?

The compound contains a benzyl core substituted with a 3-methoxy group, a 3-methyl-1,2,4-oxadiazole moiety via a methoxy linker, and a morpholine-propylamine side chain. Key structural confirmation involves:

  • Nuclear Magnetic Resonance (NMR) : Proton and carbon NMR resolve aromatic protons (δ 6.5–8.0 ppm), oxadiazole-related peaks (δ 2.5–3.5 ppm for methyl groups), and morpholine ring protons (δ 3.0–4.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., m/z 574.087 for C29H37ClFN5O4) .
  • Chromatography : HPLC or column chromatography validates purity (>99%) and isolates intermediates .

Basic: What safety precautions are critical when handling this compound?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Work in a fume hood due to potential respiratory irritation .
  • Storage : Store in airtight containers at 2–8°C, protected from light and moisture .
  • First Aid : For inhalation exposure, move to fresh air; for skin contact, wash with soap and water. Seek medical attention if symptoms persist .

Advanced: How can multi-step synthetic routes for analogous compounds guide the synthesis of this target molecule?

  • Stepwise Functionalization : Adapt methods from quinazoline derivatives (e.g., coupling 3-methyl-1,2,4-oxadiazole intermediates with substituted benzyl chlorides) .
  • Reagent Selection : Use cesium carbonate as a base and copper(I) bromide as a catalyst for amine coupling reactions, as demonstrated in pyrazole syntheses (60–80°C, 24–48 hr) .
  • Intermediate Isolation : Purify intermediates via silica gel chromatography (ethyl acetate/hexane gradients) to avoid side products .

Advanced: How can reaction conditions be optimized to improve yield and purity?

  • Temperature Control : Microwave-assisted synthesis (e.g., 150°C, 30 min) enhances reaction rates and reduces byproducts compared to conventional heating .
  • Catalyst Screening : Test palladium or copper catalysts for cross-coupling steps, as seen in pyrimidine syntheses .
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize charged intermediates .
  • Purity Monitoring : Employ inline UV detectors during HPLC to track reaction progress and adjust conditions dynamically .

Advanced: How can researchers resolve contradictions in spectral data during structural confirmation?

  • 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous proton-carbon correlations, particularly for overlapping aromatic or morpholine signals .
  • Isotopic Labeling : Synthesize deuterated analogs to distinguish exchangeable protons (e.g., NH groups) in complex spectra .
  • Crystallography : If crystalline, perform X-ray diffraction to unambiguously confirm bond connectivity and stereochemistry .

Advanced: How to design experiments to evaluate the compound’s biological activity in cancer research?

  • Target Identification : Screen against kinase panels (e.g., EGFR or VEGFR) using fluorescence polarization assays, given structural similarity to gefitinib impurities .
  • Cellular Assays : Test cytotoxicity in cancer cell lines (e.g., HeLa or A549) via MTT assays, with IC50 calculations .
  • Mechanistic Studies : Use Western blotting to assess downstream signaling (e.g., phosphorylation of ERK or AKT) .
  • In Vivo Models : Evaluate pharmacokinetics in murine xenografts, monitoring bioavailability and tumor regression .

Advanced: What strategies mitigate stability issues during long-term storage?

  • Lyophilization : Convert to a stable lyophilized powder under inert gas (argon) to prevent hydrolysis .
  • Additive Screening : Include antioxidants (e.g., BHT) in stock solutions to inhibit oxidative degradation .
  • Stability-Indicating Assays : Use accelerated stability studies (40°C/75% RH) with LC-MS to identify degradation products .

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